molecular formula C11H12O3 B12609567 1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one CAS No. 918785-03-2

1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one

Cat. No.: B12609567
CAS No.: 918785-03-2
M. Wt: 192.21 g/mol
InChI Key: NOLVHBMTDAGJBM-UHFFFAOYSA-N
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Description

1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one, also known as dehydrozingerone, is an organic compound with the molecular formula C11H12O3. It is a derivative of zingerone, a component found in ginger. This compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one can be synthesized through the aldol condensation of vanillin and acetone. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the condensation, followed by acidification to obtain the desired product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of flavoring agents and fragrances.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and oxidative stress. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage.

Comparison with Similar Compounds

1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one is similar to other phenolic compounds such as:

    Zingerone: A related compound found in ginger with similar biological activities.

    Vanillin: A flavoring agent with antioxidant properties.

    Ferulic Acid: Known for its antioxidant and anti-inflammatory effects.

Uniqueness: this compound stands out due to its unique combination of structural features and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

918785-03-2

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-hydroxy-3-(4-methoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O3/c1-8(11(13)7-12)9-3-5-10(14-2)6-4-9/h3-6,12H,1,7H2,2H3

InChI Key

NOLVHBMTDAGJBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)C(=O)CO

Origin of Product

United States

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